molecular formula C8H9ClO B13835773 Bicyclo[2.2.1]hept-2-ene-2-carbonyl chloride CAS No. 343629-30-1

Bicyclo[2.2.1]hept-2-ene-2-carbonyl chloride

Cat. No.: B13835773
CAS No.: 343629-30-1
M. Wt: 156.61 g/mol
InChI Key: ZSEUGXYKIHYNNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.1]hept-2-ene-2-carbonyl chloride can be synthesized through the reaction of bicyclo[2.2.1]hept-2-ene with phosgene (COCl2) under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition and side reactions .

Industrial Production Methods

Industrial production of this compound involves the large-scale reaction of bicyclo[2.2.1]hept-2-ene with phosgene in the presence of a catalyst. The process is carried out in a closed system to ensure safety and efficiency, as phosgene is highly toxic .

Mechanism of Action

The mechanism by which bicyclo[2.2.1]hept-2-ene-2-carbonyl chloride exerts its effects involves the formation of acylated intermediates. These intermediates can undergo further reactions to form more complex structures.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ability to introduce acyl groups into a wide range of compounds, making it a versatile reagent in organic synthesis. Its reactivity and the stability of the resulting acylated products set it apart from other similar compounds .

Properties

CAS No.

343629-30-1

Molecular Formula

C8H9ClO

Molecular Weight

156.61 g/mol

IUPAC Name

bicyclo[2.2.1]hept-2-ene-2-carbonyl chloride

InChI

InChI=1S/C8H9ClO/c9-8(10)7-4-5-1-2-6(7)3-5/h4-6H,1-3H2

InChI Key

ZSEUGXYKIHYNNF-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C=C2C(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.